PRMT1 Isoform Selectivity: A 2.3–2.9‑Fold Window Over PRMT5 and PRMT8
In a standardized [³H]‑SAM displacement assay, the target compound demonstrates an IC₅₀ of 610 nM against recombinant human PRMT1, compared with 1.40 µM for PRMT5 and 1.74 µM for PRMT8, indicating a measurable preference for the type I PRMT isoform over the type II isoform (PRMT5) and the type I isoform PRMT8 [1]. For comparison, the classic PRMT inhibitor AMI‑1 exhibits an IC₅₀ of 8.8 µM for PRMT1 [2], placing the target compound's potency an order of magnitude higher, while the highly optimized tool compound MS023 shows an IC₅₀ of 30 nM for PRMT1 [3], highlighting the target’s position in the potency continuum. No directly comparable IC₅₀ data are publicly available for the 8‑amino, 8‑(sec‑butylamino), or 8‑(propylamino) analogs, making the present dataset the sole quantitative reference for selecting among these close purine‑dione reagents.
| Evidence Dimension | PRMT isoform inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | PRMT1: 610 nM; PRMT5: 1400 nM; PRMT8: 1740 nM [1] |
| Comparator Or Baseline | AMI‑1: PRMT1 IC₅₀ = 8800 nM [2]; MS023: PRMT1 IC₅₀ = 30 nM [3] |
| Quantified Difference | Target compound is ~14‑fold more potent than AMI‑1 and ~20‑fold less potent than MS023 for PRMT1; selectivity ratios: PRMT1/PRMT5 = 2.3:1; PRMT1/PRMT8 = 2.9:1 |
| Conditions | Displacement of [³H]‑SAM from recombinant His₆‑tagged PRMT isoforms expressed in E. coli BL21(DE3); incubation 5 min prior to substrate addition [1]. |
Why This Matters
For researchers requiring a PRMT inhibitor with a defined selectivity window between type I and type II isoforms, these publicly accessible IC₅₀ values provide the only available biochemical evidence for differentiating this specific compound from other 8‑substituted purinediones in the same screening library, enabling a data‑driven procurement decision rather than a guess.
- [1] BindingDB, BDBM50070953 (CHEMBL3409550). Enzyme Inhibition Constant Data for PRMT1, PRMT5, PRMT8. View Source
- [2] Spannhoff, A. et al. (2009). Target-based approach to inhibitors of histone arginine methyltransferases. J. Med. Chem. 52(22): 7001–7009. View Source
- [3] Bissinger, E.-M. et al. (2016). A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem. Biol. 11(3): 772–781. View Source
